molecular formula C23H24N4O2S2 B308238 1-[3-(BUTYLSULFANYL)-6-[4-(METHYLSULFANYL)PHENYL][1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE

1-[3-(BUTYLSULFANYL)-6-[4-(METHYLSULFANYL)PHENYL][1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE

Cat. No.: B308238
M. Wt: 452.6 g/mol
InChI Key: UYJYVFYNZZHNRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(BUTYLSULFANYL)-6-[4-(METHYLSULFANYL)PHENYL][1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE is a complex organic compound characterized by its unique triazino-benzoxazepine structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(BUTYLSULFANYL)-6-[4-(METHYLSULFANYL)PHENYL][1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE typically involves multi-step organic reactions. The process begins with the preparation of the triazino-benzoxazepine core, followed by the introduction of the butylsulfanyl and methylsulfanyl groups. Common reagents used in these reactions include various alkylating agents, sulfur-containing compounds, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(BUTYLSULFANYL)-6-[4-(METHYLSULFANYL)PHENYL][1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[3-(BUTYLSULFANYL)-6-[4-(METHYLSULFANYL)PHENYL][1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(BUTYLSULFANYL)-6-[4-(METHYLSULFANYL)PHENYL][1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-[3-(BUTYLSULFANYL)-6-[4-(METHYLSULFANYL)PHENYL][1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE can be compared with other similar compounds, such as:

  • 1-[3-(butylsulfanyl)-6-[4-(ethylsulfanyl)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone
  • 1-[3-(propylsulfanyl)-6-[4-(methylsulfanyl)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone

These compounds share similar structural features but differ in the length and type of alkyl groups attached to the sulfur atoms. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C23H24N4O2S2

Molecular Weight

452.6 g/mol

IUPAC Name

1-[3-butylsulfanyl-6-(4-methylsulfanylphenyl)-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone

InChI

InChI=1S/C23H24N4O2S2/c1-4-5-14-31-23-24-21-20(25-26-23)18-8-6-7-9-19(18)27(15(2)28)22(29-21)16-10-12-17(30-3)13-11-16/h6-13,22H,4-5,14H2,1-3H3

InChI Key

UYJYVFYNZZHNRZ-UHFFFAOYSA-N

SMILES

CCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=C(C=C4)SC)C(=O)C)N=N1

Canonical SMILES

CCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=C(C=C4)SC)C(=O)C)N=N1

Origin of Product

United States

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